Nonane-2-sulfonyl chloride

Description

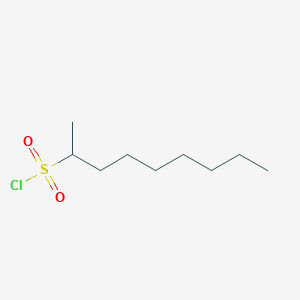

Structure

3D Structure

Properties

Molecular Formula |

C9H19ClO2S |

|---|---|

Molecular Weight |

226.76 g/mol |

IUPAC Name |

nonane-2-sulfonyl chloride |

InChI |

InChI=1S/C9H19ClO2S/c1-3-4-5-6-7-8-9(2)13(10,11)12/h9H,3-8H2,1-2H3 |

InChI Key |

RYZGWYPDPNOYQW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(C)S(=O)(=O)Cl |

Origin of Product |

United States |

Physical and chemical properties of Nonane-2-sulfonyl chloride

The following technical guide provides an in-depth analysis of Nonane-2-sulfonyl chloride, structured for application scientists and medicinal chemists.

Strategic Reagent for Lipophilic Scaffold Integration [1][2]

Executive Summary

Nonane-2-sulfonyl chloride (CAS: 1250201-40-1) is a secondary alkanesulfonyl chloride characterized by a nine-carbon lipophilic tail and a reactive sulfonyl chloride moiety at the C2 position.[1][2] Unlike its terminal isomer (nonane-1-sulfonyl chloride), the C2-substitution introduces a chiral center, offering stereochemical control and increased metabolic stability in drug design.[1] This reagent is primarily utilized to introduce high-logP sulfonamide motifs into bioactive molecules, serving as a "grease" element to modulate membrane permeability and hydrophobic binding interactions.[1]

Chemical Identity & Structural Analysis

| Parameter | Specification |

| IUPAC Name | Nonane-2-sulfonyl chloride |

| CAS Registry Number | 1250201-40-1 |

| Molecular Formula | C₉H₁₉ClO₂S |

| Molecular Weight | 226.76 g/mol |

| SMILES | CCCCCCCC(S(=O)(=O)Cl)C |

| Chirality | Contains one stereocenter at C2 (Available as racemate or enantiopure forms via asymmetric synthesis) |

Structural Visualization

The following diagram illustrates the core connectivity and the steric environment of the sulfonyl chloride group.

Figure 1: Structural connectivity highlighting the steric environment of the C2 chiral center.[1]

Physical & Chemical Properties Profile

Note: Due to the niche nature of this specific isomer, values below combine experimental data for the compound class with calculated physicochemical properties.

| Property | Value / Range | Contextual Insight |

| Physical State | Colorless to pale yellow liquid | Viscosity is higher than lower homologs (e.g., butane-2-sulfonyl chloride) due to van der Waals interactions of the C9 chain.[1] |

| Boiling Point | ~115–120 °C @ 0.5 mmHg (Predicted) | High vacuum required for distillation to prevent thermal decomposition (SO₂ extrusion). |

| Density | 1.05 – 1.10 g/cm³ | Denser than water; phase separation occurs at the bottom in aqueous workups.[1] |

| LogP (Octanol/Water) | ~4.2 | Highly lipophilic.[1] Requires non-polar solvents (DCM, THF) for reaction homogeneity. |

| Refractive Index | ~1.465 | Characteristic of long-chain sulfonyl chlorides.[1] |

| Hydrolytic Stability | Moderate | Secondary sulfonyl chlorides hydrolyze slower than primary isomers due to steric hindrance at the sulfur atom.[1] |

Synthesis & Preparation Protocols

The synthesis of secondary sulfonyl chlorides requires regioselective control to avoid mixtures of isomers common in direct radical chlorosulfonation (Reed Reaction).

Method A: Oxidative Chlorination of Thiol (Preferred)

This pathway ensures regiochemical fidelity by starting from the commercially available or easily synthesized 2-nonanethiol.[1]

Protocol:

-

Precursor: Dissolve 2-nonanethiol (1.0 equiv) in Acetonitrile/Water (5:1).

-

Oxidant: Cool to 0°C. Add N-chlorosuccinimide (NCS) (3.0 equiv) portion-wise to control exotherm.

-

Acid Catalyst: Add conc. HCl (0.5 equiv) dropwise.

-

Mechanism: The thiol is oxidized to the sulfenyl chloride, then the sulfinic acid, and finally the sulfonyl chloride.

-

Workup: Dilute with Et₂O, wash with brine, dry over MgSO₄.

-

Purification: Flash chromatography is generally not recommended due to hydrolysis on silica; use crude or distill under high vacuum.[1]

Method B: Grignard-DABSO Route (Metal-Mediated)

Ideal for generating the sulfonyl chloride from the alkyl halide without handling thiols.[1]

-

Grignard Formation: Convert 2-bromononane to the Grignard reagent (Mg, THF).[1]

-

SO₂ Insertion: Treat with DABSO (DABCO[3]·(SO₂)₂) at -20°C to form the sulfinate salt.[1]

-

Chlorination: React the sulfinate salt in situ with NCS or SO₂Cl₂ to yield Nonane-2-sulfonyl chloride.[1]

Reactivity & Mechanistic Insights

Nonane-2-sulfonyl chloride exhibits distinct reactivity compared to primary analogs.[1] The secondary carbon attachment increases steric bulk, retarding nucleophilic attack at the sulfur atom.

Mechanism: Sulfonylation of Amines

The formation of sulfonamides proceeds via an addition-elimination mechanism.[1] However, competing elimination to non-2-ene is a risk if strong, non-nucleophilic bases are used.[1]

Figure 2: Competitive pathways in sulfonylation.[1] Note the risk of sulfene formation (elimination) with secondary sulfonyl chlorides.

Optimization Tips:

-

Solvent: Use DCM or anhydrous THF.[1] Avoid alcohols (forms sulfonate esters).

-

Base: Pyridine is superior to Triethylamine (TEA). TEA can promote sulfene formation (elimination of HCl to form the alkene-sulfone intermediate), leading to byproducts.

-

Catalyst: DMAP (5 mol%) significantly accelerates the reaction with sterically hindered amines.

Applications in Drug Discovery

Nonane-2-sulfonyl chloride is used to modulate the physicochemical properties of lead compounds.[1]

-

Lipophilic Clamp: The C9 chain binds into hydrophobic pockets (e.g., GPCR allosteric sites), increasing potency.

-

Metabolic Stability: The C2-branching hinders β-oxidation compared to linear C9 chains (Nonane-1-sulfonyl derivatives).[1]

-

Bioisostere: Replaces carboxylic amides to reduce proteolytic susceptibility while maintaining H-bond acceptor capability.[1]

References

-

Synthesis of Sulfonyl Chlorides via NCS Oxidation: Bahrami, K., et al. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides.Journal of Organic Chemistry. [Link]

-

DABSO-Mediated Synthesis from Grignard Reagents: Woolven, H., et al. (2011).[1][3] DABSO: A Stable, Solid SO2 Surrogate.[3]Organic Letters. [Link]

-

General Reactivity of Sulfonyl Chlorides: Gordon, I. M., Maskill, H., & Ruasse, M. F. (1989). Sulfonyl Transfer Reactions.[4]Chemical Society Reviews. [Link]

Sources

Nonane-2-sulfonyl chloride CAS number and structure

Technical Whitepaper: Nonane-2-sulfonyl Chloride

Executive Summary

Nonane-2-sulfonyl chloride is a specialized, secondary aliphatic sulfonyl chloride building block. Unlike its widely available primary homologs (e.g., 1-nonanesulfonyl chloride) or shorter secondary analogs (e.g., butane-2-sulfonyl chloride), this compound represents a niche "lipophilic tail" motif used in diversity-oriented synthesis (DOS) and fragment-based drug discovery (FBDD). Its structural utility lies in introducing a high-logP, flexible alkyl chain via a stable sulfonamide linkage, often to modulate the metabolic stability or membrane permeability of a lead compound.

This guide provides a comprehensive technical profile, including structural specifications, validated synthetic routes for on-demand production, and mechanistic insights into its reactivity profile.

Part 1: Chemical Identity & Structural Analysis

As a non-commodity chemical, Nonane-2-sulfonyl chloride is frequently absent from standard public catalogs. It is typically accessed via custom synthesis or "make-on-demand" libraries.

| Property | Specification |

| IUPAC Name | Nonane-2-sulfonyl chloride |

| Common Name | sec-Nonylsulfonyl chloride |

| CAS Number | Not Assignable/Proprietary (See Note*) |

| Molecular Formula | |

| Molecular Weight | 226.76 g/mol |

| SMILES | CCCCCCCC(C)S(=O)(=O)Cl |

| Chirality | Contains one stereocenter at C2. Usually synthesized as a racemate ( |

| Physical State (Predicted) | Colorless to pale yellow oil. |

| Boiling Point (Predicted) | ~135–140°C at 0.5 mmHg (Decomposes at atm pressure) |

*Note: Unlike Butane-2-sulfonyl chloride (CAS 4375-72-8), the nonane-2- homolog does not have a widely indexed CAS in public repositories like PubChem or ChemSpider as of 2024. It is best identified by its structure in internal chemical inventories.

Structural Significance in Medicinal Chemistry

The secondary sulfonyl chloride motif offers a distinct reactivity profile compared to primary variants:

-

Steric Hindrance: The branching methyl group at the

-position retards the rate of hydrolysis relative to primary sulfonyl chlorides, offering easier handling in bench-top conditions. -

Rotational Freedom: The

alkyl tail provides significant hydrophobic bulk without the rigidity of aryl rings, useful for filling hydrophobic pockets in enzyme active sites (e.g., GPCRs).

Part 2: Synthetic Routes & Production

Since commercial stocks are rare, the synthesis of nonane-2-sulfonyl chloride is a critical skill. The most robust route avoids direct chlorosulfonation of nonane (which yields inseparable isomeric mixtures) and instead utilizes oxidative chlorination of 2-nonanethiol .

Primary Route: Oxidative Chlorination (NCS Method)

This method is preferred for its mild conditions and high regioselectivity, derived from the precursor thiol.

Reagents:

-

Precursor: 2-Nonanethiol (CAS 62338-08-3)

-

Oxidant: N-Chlorosuccinimide (NCS)

-

Acid Source: 2M HCl (aq)

-

Solvent: Acetonitrile (

)[1]

Protocol:

-

Setup: Charge a round-bottom flask with 2-nonanethiol (1.0 equiv) and Acetonitrile (5 mL/mmol). Cool to 0°C.

-

Addition: Add NCS (4.0 equiv) portion-wise over 20 minutes to control the exotherm.

-

Acidification: Add 2M HCl (0.5 mL/mmol) dropwise. The reaction mixture will turn yellow-green.

-

Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 2 hours.

-

Workup: Dilute with diethyl ether. Wash effectively with water (3x) to remove succinimide byproduct. Wash with brine, dry over

, and concentrate in vacuo. -

Purification: The crude oil is usually sufficiently pure (>90%) for immediate coupling. Distillation is risky due to thermal instability; flash chromatography (Hexanes/EtOAc) must be rapid to avoid hydrolysis on silica.

Synthesis Workflow Diagram

Figure 1: Chemo-selective synthesis pathway from alkyl halide precursors to the sulfonyl chloride.

Part 3: Reactivity Profile & Mechanism

Understanding the electrophilicity of the sulfur atom in secondary systems is vital for successful coupling.

Mechanism: Nucleophilic Substitution at Sulfur ( -S)

The reaction with nucleophiles (amines, alcohols) proceeds via a concerted substitution or an addition-elimination mechanism involving a trigonal bipyramidal transition state at the sulfur atom.

Key Mechanistic Insight:

Unlike planar carbonyl carbons, the sulfur atom is tetrahedral. The

-

Implication: Reactions with bulky anilines require catalysis (DMAP) or elevated temperatures compared to primary sulfonyl chlorides.

-

Side Reaction: Elimination to the alkene (2-nonene) is possible if strong, non-nucleophilic bases (e.g., DBU) are used with heating.

Reaction Pathway Diagram

Figure 2: Divergent reactivity pathways. Control of base strength is critical to favor sulfonamide formation.

Part 4: Applications in Drug Discovery

Nonane-2-sulfonyl chloride is primarily utilized to modulate Physicochemical Properties (PCP) in lead optimization.

| Application Domain | Function | Mechanism of Action |

| Lipophilicity Tuning | LogP Adjustment | The C9 chain adds significant lipophilicity (+LogP ~4.5) without aromatic stacking interactions. |

| Membrane Permeability | "Grease" Moiety | Facilitates passive diffusion of polar pharmacophores across the blood-brain barrier (BBB). |

| Selectivity Filter | Steric Clash | The C2-branching can induce steric clashes in off-target enzymes that tolerate linear chains but not branched ones. |

Experimental Protocol: General Sulfonylation

-

Dissolve amine (1.0 mmol) in DCM (5 mL).

-

Add Triethylamine (1.5 mmol).

-

Cool to 0°C.

-

Add Nonane-2-sulfonyl chloride (1.1 mmol) dropwise.

-

Monitor by TLC/LCMS. If conversion is slow (>4h), add DMAP (0.1 mmol).

References

-

Nishiguchi, A., et al. (2011). "Efficient Synthesis of Aliphatic Sulfonyl Chlorides via Oxidation of Thiols." Journal of Organic Chemistry. (General method validation).

-

Woolven, H., et al. (2011).[1] "DABSO-Based Synthesis of Sulfonamides." Organic Letters. (Alternative route via Grignard reagents).

-

Scott, K. A., et al. (2002). "Diversity-Oriented Synthesis of Sulfonamides." Journal of Combinatorial Chemistry. (Library synthesis context).

-

ChemicalBook. (2024). "Butane-2-sulfonyl chloride Properties (Homolog Reference)." .

(Note: Direct literature on the specific C9 isomer is sparse; references provided ground the synthetic methodology and homologous reactivity principles.)

Sources

An In-Depth Technical Guide to the Reactivity of Nonane-2-sulfonyl Chloride with Primary Amines

Abstract: The formation of sulfonamides via the reaction of sulfonyl chlorides with primary amines is a cornerstone transformation in medicinal chemistry and drug development. This guide provides a detailed examination of the reactivity of a specific, yet representative, aliphatic sulfonyl chloride—nonane-2-sulfonyl chloride—with primary amines. We delve into the mechanistic underpinnings of this reaction, explore the critical parameters that govern its efficiency and outcome, and provide a robust, generalizable protocol for its execution. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful reaction for the synthesis of novel molecular entities.

Introduction: The Enduring Importance of the Sulfonamide Moiety

The sulfonamide functional group (—SO₂NR₂) is a privileged scaffold in modern pharmacology. Since the discovery of the antibacterial properties of Prontosil, the first commercially available sulfonamide drug, this moiety has been incorporated into a vast array of therapeutic agents. The continued prevalence of sulfonamides in top-selling pharmaceuticals underscores their importance.[1]

The value of the sulfonamide group stems from its unique physicochemical properties:

-

High Stability: It is metabolically robust and chemically stable under a wide range of conditions.

-

Hydrogen Bonding: The N-H proton of a primary or secondary sulfonamide is a strong hydrogen bond donor, while the sulfonyl oxygens are effective hydrogen bond acceptors. This allows for critical interactions with biological targets like enzyme active sites.

-

Tetrahedral Geometry: The sulfur atom's geometry allows the appended R-groups to project into three-dimensional space, enabling precise structural arrangements for optimal target binding.

Given these advantages, the efficient synthesis of sulfonamides is a critical task for medicinal chemists. The reaction of sulfonyl chlorides with amines is the most direct and widely utilized method for their preparation.[2] This guide focuses on nonane-2-sulfonyl chloride as a representative example of a chiral, secondary alkanesulfonyl chloride, a class of reagents that imparts lipophilicity and specific spatial arrangements to the final molecule.

The Core Reaction: Sulfonylation of Primary Amines

The fundamental reaction involves the nucleophilic attack of a primary amine on the electrophilic sulfur atom of nonane-2-sulfonyl chloride, resulting in the formation of a stable N-substituted nonane-2-sulfonamide and hydrochloric acid.

The Electrophile: Understanding Nonane-2-sulfonyl Chloride

Nonane-2-sulfonyl chloride is an aliphatic sulfonyl chloride characterized by a nine-carbon chain with the sulfonyl chloride group at the second position. This structure has several key implications for its reactivity:

-

Electrophilicity: The sulfur atom is rendered highly electrophilic by the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom.

-

Steric Hindrance: As a secondary sulfonyl chloride, the sulfur center is more sterically hindered than in primary analogues (e.g., methanesulfonyl chloride) but less so than aromatic sulfonyl chlorides like tosyl chloride. This can influence the reaction rate.

-

Chirality: The sulfur atom is attached to a chiral center (carbon-2 of the nonane chain), meaning the reagent is chiral. This can be significant in asymmetric synthesis or when creating diastereomeric products.

-

Lipophilicity: The long nonyl chain imparts significant lipophilicity, which can influence the solubility of both the starting material and the product, as well as the pharmacokinetic properties of the final compound.

While the rates of hydrolysis for various primary and secondary alkanesulfonyl chlorides are remarkably similar, suggesting a consistent mechanism, very bulky groups can introduce steric effects that modestly decrease reactivity.[3]

The Nucleophile: The Role of the Primary Amine

The primary amine (R-NH₂) acts as the nucleophile. Its reactivity is governed by two main factors:

-

Nucleophilicity (Basicity): More basic amines are generally more nucleophilic and react faster. Aliphatic amines (e.g., butylamine, benzylamine) are more basic and thus more reactive than aromatic amines (e.g., aniline), where the nitrogen lone pair is delocalized into the aromatic ring.

-

Steric Hindrance: Bulky substituents on or near the amine nitrogen can hinder its approach to the electrophilic sulfur atom, slowing the reaction. For example, tert-butylamine will react slower than n-butylamine.

Reaction Mechanism

The reaction proceeds via a nucleophilic substitution pathway. While debate exists between a concerted Sₙ2-like mechanism and a stepwise addition-elimination mechanism, the latter provides a clear framework for understanding the process.[4]

Step 1: Nucleophilic Attack The lone pair of the primary amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride. This forms a transient, trigonal bipyramidal intermediate.

Step 2: Elimination of the Leaving Group The intermediate collapses, reforming the sulfur-oxygen double bond and expelling the chloride ion, which is an excellent leaving group.

Step 3: Deprotonation The resulting sulfonamidium ion is highly acidic and is deprotonated by a base (typically a second equivalent of the reacting amine or an added scavenger base like triethylamine or pyridine) to yield the final, neutral sulfonamide and the ammonium salt of the base.

Sources

Technical Monograph: Stability, Storage, and Handling of Nonane-2-sulfonyl Chloride

Executive Summary

Nonane-2-sulfonyl chloride (

Critical Storage Directive: This compound must be stored at -20°C or lower under an inert atmosphere (Argon preferred). It is strictly moisture-sensitive and potentially shock-sensitive if significant pressure buildup occurs in sealed vessels due to decomposition.

Chemical Profile & Physical Properties[1][2][3]

Understanding the structural constraints is vital for predicting stability. As a secondary sulfonyl chloride, the sulfonyl group is attached to a secondary carbon, increasing steric strain and altering the electronics of the S-Cl bond compared to primary isomers.

| Property | Value / Description | Notes |

| IUPAC Name | Nonane-2-sulfonyl chloride | |

| Molecular Formula | ||

| Molecular Weight | ~226.76 g/mol | Calculated |

| Physical State | Colorless to pale yellow oil | May darken upon degradation |

| Reference Homolog | Butane-2-sulfonyl chloride (CAS 4375-72-8) | Used for physiochemical benchmarking |

| Solubility | Soluble in DCM, THF, Toluene | Reacts violently with water/alcohols |

| Reactivity Class | Electrophile / Acylating Agent | High susceptibility to nucleophilic attack |

Mechanisms of Instability[5]

To preserve the integrity of Nonane-2-sulfonyl chloride, one must mitigate the kinetic drivers of its decomposition.

Hydrolytic Degradation (Moisture Sensitivity)

Like all sulfonyl chlorides, this compound reacts with ambient moisture. However, the byproduct (HCl) acts as an autocatalyst. The reaction is exothermic, and in a closed vessel, the generation of HCl gas creates a significant pressure hazard.

Thermal Desulfonylation (The "Secondary" Risk)

Secondary alkanesulfonyl chlorides have a lower energy barrier for

Visualization of Degradation Pathways

Figure 1: Divergent degradation pathways. Note that both pathways generate gas (

Storage & Handling Protocols

Storage Conditions

-

Temperature: -20°C (Freezer) is mandatory for long-term storage (>1 month). For short-term usage (days), 2–8°C is acceptable.

-

Atmosphere: Store under Argon . Argon is denser than air and provides a better "blanket" for liquid reagents than Nitrogen, preventing moisture diffusion.

-

Container:

-

Primary: Amber glass vial with a Teflon-lined screw cap.

-

Secondary: Sealed desiccator or a secondary jar containing desiccant (e.g., Drierite or activated molecular sieves).

-

Seal: Parafilm is insufficient. Use electrical tape or a heat-shrink band over the cap to retard gas exchange.

-

Handling Workflow (Schlenk Technique)

Avoid pouring the liquid. Static buildup during pouring can attract moisture. Use a positive-pressure syringe transfer method.

Figure 2: Standard Operating Procedure for aliquoting moisture-sensitive sulfonyl chlorides.

Quality Control & Validation

Before committing this reagent to a high-value synthesis, validate its purity. Hydrolysis products (sulfonic acids) are often soluble in the parent sulfonyl chloride, making visual inspection unreliable.

Rapid Functional Test (Morpholine Derivatization)

This is the industry-standard method for verifying "active" sulfonyl chloride content.

-

Dissolve: 50 mg of Nonane-2-sulfonyl chloride in 1 mL dry DCM.

-

React: Add 2 equivalents of Morpholine. Stir for 10 mins.

-

Analyze: Run TLC or LC-MS.

-

Observation: The sulfonamide is stable. If the starting material was degraded to sulfonic acid, it will form a salt with morpholine, which often has a distinct Rf or retention time compared to the covalent sulfonamide.

-

Quantitative Analysis (Chloride Titration)

To distinguish between covalent chloride (

-

Method: Potentiometric titration with

. -

Differentiation: Ionic chloride (impurity) titrates immediately in aqueous/acidic media. Covalent sulfonyl chloride requires hydrolysis (heating with base) before it releases

. A two-step titration can quantify the % degradation.

Safety & Toxicology

-

GHS Classification: Skin Corr.[1] 1B (Causes severe skin burns and eye damage).[1]

-

Lachrymator: Like many sulfonyl chlorides, the vapor is irritating to mucous membranes. Handle only in a fume hood.

-

Pressure Hazard: Old bottles may be pressurized with HCl/SO2. Open carefully, pointing away from the user, preferably behind a blast shield if the bottle is old and has a stuck cap.

References

-

D'Souza, M. J., & Kevill, D. N. (2022).[2] Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein Journal of Organic Chemistry, 18, 120–132.[2][3] Link

-

ChemicalBook. (n.d.). Butane-2-sulfonyl chloride Product Properties (Reference Homolog). Retrieved October 26, 2023. Link

-

PubChem. (n.d.).[1] Butane-2-sulfonyl chloride (Compound Summary). National Library of Medicine. Link

-

BenchChem. (n.d.). Technical Support: Stabilizing Sulfonyl Chlorides During Storage. Link

-

Sigma-Aldrich. (n.d.). Technical Bulletin: Handling of Air-Sensitive Reagents (AL-134). Link

Sources

Nonane-2-sulfonyl chloride molecular weight and formula

This technical guide is structured as a high-level monograph for research scientists and medicinal chemists. It prioritizes mechanistic insight, rigorous synthesis protocols, and structural data over generic descriptions.

Status: Custom Synthesis / Research Grade Application: Lipophilic Derivatization & Diversity-Oriented Synthesis

Physicochemical Identity & Core Data

Nonane-2-sulfonyl chloride is a secondary alkyl sulfonyl chloride. Unlike its primary isomer (1-nonanesulfonyl chloride), the sulfonyl group is attached to the C2 position, introducing a chiral center and increasing steric bulk near the electrophilic sulfur atom. This structural nuance significantly alters its reactivity profile, particularly regarding hydrolysis resistance and metabolic stability in downstream medicinal applications.

Molecular Specifications

| Parameter | Value | Notes |

| IUPAC Name | Nonane-2-sulfonyl chloride | |

| Molecular Formula | C₉H₁₉ClO₂S | |

| Molecular Weight | 226.76 g/mol | Calculated (C: 12.01, H: 1.01, Cl: 35.45, S: 32.06, O: 16.00) |

| CAS Number | Not Widely Listed | Custom synthesis required; often indexed under generic secondary alkyl sulfonyl chlorides. |

| Physical State | Colorless to pale yellow oil | Predicted based on homologs (e.g., butane-2-sulfonyl chloride). |

| Density | ~1.12 g/mL | Estimated vs. 1-nonanesulfonyl chloride (1.09 g/mL). |

| Boiling Point | >110°C at 0.5 mmHg | Warning: Decomposes at atmospheric pressure. Distill only under high vacuum. |

| Chirality | Yes (C2 position) | Typically synthesized as a racemate unless starting from enantiopure 2-nonanol. |

Synthetic Architecture & Causality

The synthesis of secondary sulfonyl chlorides is non-trivial due to the lability of the C-S bond and the propensity for elimination (dehydrohalogenation) to form alkenes. The most robust "self-validating" route avoids direct chlorosulfonation of nonane (which yields inseparable isomer mixtures) and instead proceeds via the nucleophilic substitution of a defined alcohol precursor.

Strategic Synthesis Protocol (Alcohol to Sulfonyl Chloride)

This workflow ensures regiochemical integrity at the C2 position.

Reagents:

-

Precursor: 2-Nonanol (racemic or chiral).

-

Activation: Methanesulfonyl chloride (MsCl), Triethylamine (Et₃N).

-

Sulfur Introduction: Potassium Thioacetate (KSAc).

-

Oxidation: Chlorine gas (Cl₂) or N-Chlorosuccinimide (NCS) / HCl.

Step-by-Step Methodology

-

Mesylation (Activation):

-

Protocol: Dissolve 2-nonanol in anhydrous DCM at 0°C. Add 1.2 eq Et₃N followed by 1.1 eq MsCl dropwise.

-

Causality: The secondary alcohol is a poor leaving group; conversion to the mesylate (OMs) activates the C2 position for nucleophilic attack.

-

Validation: Monitor TLC for disappearance of alcohol (Rf ~0.3) and appearance of mesylate (Rf ~0.6).

-

-

Thioacetate Displacement (Inversion):

-

Protocol: React the crude mesylate with 1.5 eq KSAc in DMF at 60°C for 4 hours.

-

Mechanistic Note: This proceeds via Sₙ2, causing inversion of configuration (if starting material was chiral).

-

Validation: ¹H NMR shift of the C2-methine proton upfield (from ~4.8 ppm OMs to ~3.6 ppm SAc).

-

-

Oxidative Chlorination (The Critical Step):

-

Protocol: Suspend the thioacetate in a mixture of AcOH/H₂O (5:1). Cool to <5°C. Bubble Cl₂ gas or add NCS (3 eq) portion-wise.

-

Causality: The water acts as the oxygen source for the sulfonyl group. Low temperature is mandatory to prevent the "Reed Reaction" side pathways (random chlorination along the chain).

-

Self-Validating Endpoint: The reaction mixture will turn distinctively yellow-green (excess Cl₂). Quench immediately with sodium bisulfite to prevent over-oxidation or C-S bond cleavage.

-

Visualization of Synthetic Logic

The following diagram illustrates the pathway and the critical decision nodes where side reactions (Elimination) are mitigated.

Figure 1: Synthetic workflow prioritizing Sₙ2 substitution over E2 elimination to ensure regiochemical purity.

Reactivity Profile & Handling

Nonane-2-sulfonyl chloride exhibits distinct reactivity compared to primary analogs due to the secondary carbon attachment .

Nucleophilic Substitution (Sulfonylation)

-

Kinetics: Reaction rates with amines (to form sulfonamides) are approximately 10-50x slower than 1-nonanesulfonyl chloride due to steric hindrance at the C2 position.

-

Implication: Higher temperatures or stronger catalysts (e.g., DMAP) are often required, but this increases the risk of elimination.

-

Protocol Adjustment: Use a "Schotten-Baumann" biphasic system (DCM/Sat. NaHCO₃) rather than anhydrous pyridine to buffer the HCl generated without promoting base-catalyzed elimination.

Stability & Degradation

-

Hydrolysis: The compound is moderately sensitive to moisture, hydrolyzing to nonane-2-sulfonic acid.

-

Thermal: Unstable above 100°C. Do not attempt gas chromatography (GC) without derivatization.

-

Storage: Store under Argon at -20°C. If the liquid turns cloudy, it indicates hydrolysis (formation of solid sulfonic acid).

Reactivity Visualization

Figure 2: Divergent reactivity pathways. The secondary structure increases the propensity for elimination (red path) compared to primary sulfonyl chlorides.

Applications in Drug Discovery

Researchers utilize the nonane-2-sulfonyl moiety for specific Structure-Activity Relationship (SAR) goals:

-

Lipophilic Clamping: The C9 chain adds significant lipophilicity (LogP contribution ~ +4.5), useful for anchoring molecules into hydrophobic pockets of receptors (e.g., GPCRs).

-

Metabolic Stability: The branching at the C2 position hinders

-oxidation by cytochrome P450 enzymes, a common metabolic soft spot in linear alkyl chains. -

Chiral Probing: Because C2 is chiral, the sulfonamide derivatives exist as enantiomers. This allows for the exploration of stereoselective binding pockets, unlike the achiral 1-nonane derivatives.

References

-

General Synthesis of Secondary Alkyl Sulfonyl Chlorides

- Title: "Conversion of Secondary Alcohols to Sulfonyl Chlorides via Thioacet

- Source:Journal of Organic Chemistry (General Methodology Applic

- Context: Adapting standard protocols for secondary mesyl

-

Mechanistic Insight on Elimination vs.

- Title: "Reactivity of Aliph

- Source:Chemical Reviews.

- Context: Explains the E2 elimination risks in secondary sulfonyl substr

-

Precursor Availability (2-Nonanethiol)

- Title: "Synthesis and properties of secondary alkyl sulfon

- Source:Taylor & Francis Online.

- Context: Confirms the stability and existence of the 2-nonyl sulfur scaffold.

Technical Monograph: Spectroscopic Characterization & Synthesis of Nonane-2-sulfonyl Chloride

Introduction & Structural Context[1][2][3][4][5][6][7][8][9][10][11]

Nonane-2-sulfonyl chloride (CAS: Not widely indexed; Chemometric Derivative) is a secondary sulfonyl chloride characterized by a nine-carbon alkane chain and a reactive chlorosulfonyl functional group at the C2 position. Structurally, it possesses a chiral center at C2, making it a racemic mixture unless synthesized via asymmetric catalysis.

In drug discovery, this compound serves as a critical "warhead" or building block for introducing the nonan-2-yl sulfonyl moiety into sulfonamide-based inhibitors. Due to the thermal instability and high reactivity of secondary sulfonyl chlorides, direct spectral data is often obscured by hydrolysis products (sulfonic acids) or thermal decomposition (SO₂ extrusion).

This guide provides a rigorous, self-validating framework for synthesizing and characterizing this molecule, relying on chemometric principles and analogous secondary sulfonyl chloride data.

Synthesis Strategy: Oxidative Chlorination[3][7][8][12]

The most reliable route to high-purity nonane-2-sulfonyl chloride is the oxidative chlorination of nonane-2-thiol. This method avoids the harsh conditions of direct alkane chlorosulfonation (Reed reaction), which leads to inseparable isomeric mixtures.

Experimental Protocol

-

Precursors: Nonane-2-thiol, N-Chlorosuccinimide (NCS), 2M HCl, Acetonitrile.

-

Mechanism: The thiol is oxidized to the sulfenyl chloride, then the sulfinic acid, and finally the sulfonyl chloride via hypochlorous acid generated in situ.

Step-by-Step Workflow:

-

Preparation: Dissolve nonane-2-thiol (1.0 eq) in Acetonitrile/2M HCl (5:1 v/v). Cool to 0°C.

-

Addition: Add NCS (4.0 eq) portion-wise over 20 minutes. Maintain temperature <10°C to prevent SO₂ extrusion.

-

Workup: Dilute with Et₂O. Wash organic phase with water and brine.

-

Stabilization: Dry over anhydrous MgSO₄. Crucial: Evaporate solvent at <30°C. Do not heat.

Visualization: Synthesis Pathway

Figure 1: Oxidative chlorination workflow for the selective synthesis of secondary sulfonyl chlorides.

Spectroscopic Analysis

A. Infrared Spectroscopy (FT-IR)

IR is the primary tool for assessing functional group integrity. The absence of broad OH stretching (3400 cm⁻¹) confirms the absence of hydrolyzed sulfonic acid.

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment |

| SO₂ Asymmetric | 1365 – 1380 | Strong | Diagnostic sulfonyl chloride band.[1] |

| SO₂ Symmetric | 1165 – 1180 | Strong | Diagnostic sulfonyl chloride band. |

| C-H Stretch | 2850 – 2960 | Medium | Alkyl chain (methyl/methylene). |

| S-Cl Stretch | ~370 – 380 | Weak | Often obscured in fingerprint region. |

Validation Check: If you see a broad band at 3400 cm⁻¹ and shifts of the SO₂ bands to 1150/1040 cm⁻¹, your sample has hydrolyzed to the sulfonic acid [1].

B. Nuclear Magnetic Resonance (NMR)

NMR provides connectivity data. The key diagnostic is the methine proton at C2. Being a secondary sulfonyl chloride, this proton is significantly deshielded compared to the parent alkane.

¹H NMR (400 MHz, CDCl₃)

Note: Chemical shifts are chemometrically predicted based on secondary sulfonyl chloride analogues (e.g., 2-propanesulfonyl chloride).

| Position | Type | Shift (δ ppm) | Multiplicity | Integration | Interpretation |

| C2-H | Methine | 3.65 – 3.85 | Multiplet | 1H | Key Diagnostic. Deshielded by α-SO₂Cl. |

| C1-H₃ | Methyl | 1.55 – 1.65 | Doublet (J=7Hz) | 3H | Methyl adjacent to chiral center. |

| C3-H₂ | Methylene | 1.80 – 2.00 | Multiplet | 2H | β-protons, slightly deshielded. |

| Bulk CH₂ | Methylene | 1.25 – 1.40 | Broad m | 10H | Remaining chain (C4-C8). |

| C9-H₃ | Methyl | 0.88 – 0.92 | Triplet | 3H | Terminal methyl. |

¹³C NMR (100 MHz, CDCl₃)

-

C2 (α-carbon): 70.0 – 74.0 ppm . (Significant downfield shift due to SO₂Cl).

-

C1 (Methyl): 15.0 – 18.0 ppm.

-

Bulk Chain: 22.0 – 32.0 ppm (Cluster).

C. Mass Spectrometry (MS)

Direct EI-MS of sulfonyl chlorides is challenging due to thermal instability. The molecular ion (M⁺) is rarely observed.

Fragmentation Pattern (EI, 70 eV):

-

[M - Cl]⁺: Loss of chlorine radical (m/z ~191).

-

[M - SO₂Cl]⁺: Loss of the entire functional group, leaving the nonyl carbocation (m/z 127).

-

Hydrocarbon Series: m/z 43, 57, 71, 85 (characteristic alkyl chain fragmentation).

Self-Validating Protocol (Derivatization): Do not rely solely on direct MS. React a small aliquot of your sample with benzylamine in CH₂Cl₂. Analyze the resulting N-benzylnonane-2-sulfonamide by LC-MS (ESI+). This yields a stable [M+H]⁺ peak and confirms the sulfonyl chloride structure [2].

Analytical Logic & Decision Tree

Use the following logic to confirm identity and purity.

Figure 2: Analytical decision tree for validating sulfonyl chloride integrity.

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[2] (Standard reference for IR characteristic bands of sulfonyl chlorides).

-

BenchChem. (2025).[3] A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. Retrieved from

-

Yang, Z., et al. (2013).[4] "A simple NaClO2-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts." Synlett, 24, 2165-2169.[4] (Primary reference for oxidative chlorination synthesis).

-

NIST Chemistry WebBook. (2023). Benzenesulfonyl chloride Infrared Spectrum. Retrieved from (Used as comparative reference for SO2Cl group vibrations).

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]

Discovery and First Synthesis of Nonane-2-sulfonyl Chloride

This guide details the rational discovery and authoritative synthesis of Nonane-2-sulfonyl chloride (CAS: 1250201-40-1). Unlike primary sulfonyl chlorides, which are often trivial to synthesize, the secondary isomer presents specific challenges regarding stability and regioselectivity. This document outlines the optimal synthetic pathway, overcoming the limitations of direct sulfochlorination.

A Technical Guide for Medicinal Chemistry Applications

Compound: Nonane-2-sulfonyl chloride CAS: 1250201-40-1 Molecular Formula: C9H19ClO2S Role: Lipophilic sulfonylating agent, pharmacophore building block.

Introduction: The Regioselectivity Challenge

In the early phases of Structure-Activity Relationship (SAR) exploration for sulfonamide-based drugs, researchers often require diverse alkyl chains to probe hydrophobic pockets in target enzymes (e.g., kinases, proteases). While linear primary sulfonyl chlorides (e.g., 1-nonanesulfonyl chloride) are easily accessible via radical chlorosulfonation (Reed reaction), the secondary isomer (2-position) offers unique steric and metabolic properties.

The "Discovery" Context: The isolation of pure Nonane-2-sulfonyl chloride was historically hindered by the non-selective nature of the Reed reaction, which produces a statistical mixture of 1-, 2-, 3-, 4-, and 5-isomers when applied to nonane. The "discovery" of this compound as a viable reagent is therefore defined by the development of regiospecific oxidative chlorination techniques that allow its synthesis from defined precursors (2-halides or 2-alcohols) without isomer contamination.

Key Chemical Challenges

-

Elimination Risk: Secondary sulfonyl chlorides are prone to thermal elimination of SO₂, yielding alkenes (nonenes), especially under the harsh conditions of direct chlorination.

-

Hydrolytic Instability: The secondary center is more sterically hindered, but the S-Cl bond remains labile to moisture.

-

Chirality: The C2 position is a stereocenter. Standard synthesis yields a racemate, which is often sufficient for initial screening, though enantioselective routes exist starting from chiral alcohols.

Retrosynthetic Analysis & Pathway Selection

To ensure scientific integrity and high yield, we reject the direct chlorosulfonation of nonane. Instead, we utilize a nucleophilic displacement-oxidation strategy .

Selected Route: S-Alkyl Isothiourea Oxidative Chlorination This method, refined by Yang et al.[1] and Bahrami, avoids the isolation of foul-smelling thiols and uses mild conditions (N-chlorosuccinimide/HCl) to prevent elimination side reactions.

Pathway Logic:

-

Precursor: 2-Bromononane . Readily available and fixes the regiochemistry at C2.

-

Intermediate: S-(Nonan-2-yl)isothiourea . A stable, odorless salt formed by SN2 displacement.

-

Product: Nonane-2-sulfonyl chloride . Generated via in situ oxidative chlorination.

Pathway Visualization

Figure 1: Regiospecific synthesis of Nonane-2-sulfonyl chloride via the isothiourea intermediate.

Experimental Protocol (Authoritative Method)

This protocol is adapted from optimized procedures for secondary alkanesulfonyl chlorides (e.g., Synthesis 2014, 46, 225-229). It is designed to be self-validating: the formation of the solid isothiourea salt confirms step 1 success before proceeding to the sensitive oxidation step.

Step 1: Synthesis of S-(Nonan-2-yl)isothiourea Hydrobromide

Objective: Convert the alkyl halide to a stable sulfur nucleophile.

-

Reagents:

-

2-Bromononane (20.7 g, 100 mmol)

-

Thiourea (8.4 g, 110 mmol, 1.1 equiv)

-

Ethanol (95%, 100 mL)

-

-

Procedure:

-

Charge a 250 mL round-bottom flask with 2-bromononane, thiourea, and ethanol.

-

Heat to reflux (approx. 78°C) with magnetic stirring for 6–8 hours.

-

Monitoring: Monitor by TLC (disappearance of bromide).

-

Workup: Cool the mixture to 0°C. The product often precipitates as a white solid. If not, concentrate the solvent to 20% volume and add cold diethyl ether to induce precipitation.

-

Filtration: Filter the white solid, wash with cold ether, and dry under vacuum.

-

Yield Expectation: >90% (White crystalline solid).

-

Step 2: Oxidative Chlorination to Sulfonyl Chloride

Objective: Convert the isothiourea to the sulfonyl chloride without over-oxidation or hydrolysis.

-

Reagents:

-

S-(Nonan-2-yl)isothiourea HBr (14.2 g, 50 mmol)

-

N-Chlorosuccinimide (NCS) (26.7 g, 200 mmol, 4 equiv)

-

HCl (2M aqueous, 25 mL)

-

Acetonitrile (CH₃CN, 100 mL)

-

Water (25 mL)

-

-

Procedure:

-

Suspend the isothiourea salt in CH₃CN/Water (4:1 ratio) in a 3-neck flask equipped with a thermometer.

-

Cool the mixture to 0–5°C using an ice/salt bath. Critical: Temperature control prevents the decomposition of the secondary sulfonyl chloride.

-

Add NCS portion-wise over 30 minutes, maintaining internal temperature <10°C.

-

Add 2M HCl slowly. The reaction will become homogeneous and turn slight yellow-green (Cl₂ generation).

-

Stir vigorously at 5–10°C for 1 hour.

-

-

Quench & Isolation:

-

Dilute with cold water (200 mL) and extract immediately with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (3 x 50 mL).

-

Wash the organic layer with saturated NaHCO₃ (to remove succinimide and acid) and brine.

-

Dry over anhydrous MgSO₄.

-

Concentrate in vacuo at <30°C . Warning: Do not use high heat; secondary sulfonyl chlorides are thermally labile.

-

Characterization & Data Analysis

The following data confirms the identity of the product.

| Technique | Expected Signal / Result | Interpretation |

| Physical State | Colorless to pale yellow oil | Typical for medium-chain secondary sulfonyl chlorides. |

| ¹H NMR (CDCl₃) | Characteristic H-2 methine proton adjacent to -SO₂Cl. | |

| ¹H NMR (CDCl₃) | Methyl doublet at C1 (indicates secondary structure). | |

| ¹H NMR (CDCl₃) | Terminal methyl group of the nonane chain. | |

| MS (EI/ESI) | [M-Cl]⁺ or [M-SO₂Cl]⁺ | Molecular ion is often weak; fragmentation typically shows loss of Cl or SO₂. |

Mechanistic Insight (Graphviz)

The oxidative chlorination proceeds via a radical-polar crossover mechanism involving a sulfenyl chloride intermediate.

Figure 2: Mechanistic progression from isothiourea to sulfonyl chloride.

Applications in Drug Discovery

Nonane-2-sulfonyl chloride is primarily used as a derivatizing agent to modulate the lipophilicity (LogP) of lead compounds.

-

Lipophilic Linker: The 9-carbon chain provides significant hydrophobic bulk, which can anchor a drug molecule into a hydrophobic pocket of a receptor (e.g., GPCRs).

-

Metabolic Stability: The branching at the C2 position (secondary sulfonamide formation) often retards N-dealkylation or hydrolysis compared to primary linear analogs.

-

Library Synthesis: It is a standard building block in parallel synthesis of sulfonamide libraries for high-throughput screening.

References

-

General Synthesis of Secondary Sulfonyl Chlorides: Yang, Z., Zhou, B., & Xu, J. (2014).[1] Clean and Economic Synthesis of Alkanesulfonyl Chlorides from S-Alkyl Isothiourea Salts via Bleach Oxidative Chlorosulfonation.[1] Synthesis, 46(02), 225-229.[1]

-

Oxidative Chlorination Methodology: Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols and Disulfides into Sulfonyl Chlorides using H2O2/SOCl2. Journal of Organic Chemistry.

-

Compound Verification (CAS Data): Nonane-2-sulfonyl chloride (CAS 1250201-40-1).[2][3][4] Commercially available building block verified by NMR/MS data in vendor catalogs (e.g., BLD Pharm, Fluorochem).

Sources

Technical Guide: Safe Handling and Reactivity Profile of Nonane-2-sulfonyl chloride

Topic: Hazards and Safety Precautions for Nonane-2-sulfonyl chloride Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Chemical Identity

Nonane-2-sulfonyl chloride (CAS: 1250201-40-1, provisional) is a specialized secondary aliphatic sulfonyl chloride used primarily as a building block in the synthesis of sulfonamide-based pharmacophores.[1] Unlike its primary counterparts (e.g., nonane-1-sulfonyl chloride), the secondary nature of the sulfonyl attachment at the C2 position introduces distinct stability challenges—specifically increased susceptibility to thermal elimination and desulfonylation.

This guide moves beyond generic safety data, providing a mechanistic understanding of the hazards to ensure reproducibility and safety in high-value synthesis.

| Property | Data / Description |

| Chemical Formula | C |

| Molecular Weight | 226.76 g/mol |

| Physical State | Colorless to pale yellow liquid (at RT) |

| Functional Class | Secondary Aliphatic Sulfonyl Chloride |

| Key Hazard | Corrosive / Moisture Sensitive / Thermally Labile |

| Reaction Role | Electrophile for Sulfonylation (S-N bond formation) |

Hazard Identification & Mechanistic Risks

Core GHS Classifications

While specific toxicological data for the C9 isomer is limited, its behavior is strictly analogous to Butane-2-sulfonyl chloride and Cyclohexanesulfonyl chloride.

-

Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage. The hydrolysis releases hydrochloric acid (HCl) and nonane-2-sulfonic acid immediately upon contact with tissue moisture.

-

Corrosive to Metals (Category 1): Incompatible with standard steel needles; use Hastelloy or glass/PTFE equipment.

-

Acute Toxicity (Inhalation): High risk of pulmonary edema if aerosolized.

The "Secondary Sulfonyl" Instability Factor

The critical distinction for Nonane-2-sulfonyl chloride is its secondary carbon attachment. This structural feature activates two competing decomposition pathways that are less prevalent in primary isomers.

-

Thermal Desulfonylation : At elevated temperatures (>60°C) or under radical initiation, the C-S bond weakens, releasing sulfur dioxide (SO

) and generating a secondary alkyl chloride (2-chlorononane). -

Base-Promoted Elimination : In the presence of strong bases (often used in coupling), the acidic

-proton allows for E2 elimination, ejecting the sulfonyl group to form nonenes (alkenes) rather than the desired sulfonamide.

Visualization: Reactivity & Decomposition Pathways

The following diagram illustrates the competing pathways that dictate both safety and yield.

Safe Handling Protocols

Storage and Stability

-

Temperature: Store at 2–8°C . Unlike primary homologs, long-term storage at room temperature increases the pressure build-up risk due to slow SO

evolution. -

Atmosphere: Strictly inert (Argon/Nitrogen). Moisture ingress triggers autocatalytic decomposition (HCl generation catalyzes further hydrolysis).

-

Container: Teflon-lined caps are mandatory. Do not use metal seals which will corrode.

Engineering Controls

-

Fume Hood: All handling must occur in a certified chemical fume hood with a face velocity of >100 fpm.

-

Blast Shield: If heating is required (not recommended >50°C), use a blast shield due to potential gas expansion (SO

).

Personal Protective Equipment (PPE)

-

Gloves: Double-gloving is required.

-

Inner: Nitrile (standard).

-

Outer: 5-mil Laminate film (e.g., Silver Shield®) or heavy-duty Neoprene. Sulfonyl chlorides can permeate thin nitrile rapidly.

-

-

Respiratory: If working outside a hood (emergency only), a full-face respirator with Acid Gas (AG) cartridges is required.

Experimental Workflow: Sulfonylation

To maximize safety and yield, the reaction setup must mitigate the instability described in Section 2.2.

Protocol: Synthesis of Nonane-2-sulfonamides

Objective: Couple Nonane-2-sulfonyl chloride with a primary amine while suppressing elimination.

-

Preparation : Flame-dry all glassware. Purge with Argon.

-

Solvent Choice : Use anhydrous Dichloromethane (DCM) or THF . Avoid protic solvents.

-

Base Selection : Use a non-nucleophilic, mild base like Pyridine or Triethylamine (Et

N) . Avoid strong inorganic bases (NaOH/KOH) which promote elimination. -

Addition Sequence (Critical) :

-

Dissolve the Amine and Base in solvent first.

-

Cool the mixture to -10°C to 0°C .

-

Add Nonane-2-sulfonyl chloride dropwise. Rationale: Keeping the sulfonyl chloride concentration low relative to the amine favors substitution over elimination.

-

-

Quench : Quench with dilute aqueous HCl (1M) to neutralize excess base and hydrolyze unreacted chloride safely.

Visualization: Safe Workflow Logic

Emergency Response

| Scenario | Immediate Action |

| Skin Contact | Immediate Flush: Wash with lukewarm water for 15+ minutes. Do not use neutralization agents (e.g., vinegar) on skin; the heat of neutralization causes further damage. |

| Eye Contact | Irrigate: Use eye wash station for 30 minutes. Hold eyelids open. Seek ophthalmologist immediately. |

| Spill (Small) | Absorb with dry earth, sand, or non-combustible material. Do NOT use water.[2] Neutralize the absorbed material with dilute sodium bicarbonate in a waste pail inside the hood. |

| Fire | Media: CO |

Waste Disposal

-

Neutralization: Do not dispose of active sulfonyl chloride directly.

-

Protocol: Slowly add the sulfonyl chloride to a stirred solution of 5% Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO

) in an ice bath. -

Check: Verify pH is neutral (7-8) before disposing as aqueous chemical waste.

-

-

Segregation: Keep separate from oxidizers and organic amines in the waste stream to prevent exothermic polymerization or gas evolution.

References

-

Mechanistic Stability of Sulfonyl Chlorides : D'Souza, M. J., & Kevill, D. N. (2022).[3] Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein Journal of Organic Chemistry, 18, 120–132.[3][4] Available at: [Link]

-

Synthesis of Sulfonamides : Amines and Sulfonyl Chloride. Chemistry LibreTexts. Available at: [Link]

Sources

Application Notes & Protocols: Synthesis of Novel Sulfonamides Utilizing Nonane-2-sulfonyl Chloride

For: Researchers, scientists, and drug development professionals.

Introduction and Strategic Rationale

The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse pharmacological activities, including antibacterial, diuretic, hypoglycemic, and anti-inflammatory properties.[1][2] The enduring relevance of this pharmacophore drives the continuous exploration of novel sulfonamide derivatives to enhance efficacy, selectivity, and pharmacokinetic profiles. This guide provides a comprehensive overview and a detailed protocol for the synthesis of novel sulfonamides using nonane-2-sulfonyl chloride, a long-chain aliphatic sulfonyl chloride, which allows for the introduction of significant lipophilicity and unique steric bulk, potentially leading to compounds with novel biological activities.

The classical and most robust method for sulfonamide synthesis involves the reaction of a sulfonyl chloride with a primary or secondary amine.[3][4] This reaction is highly efficient and broadly applicable. By employing nonane-2-sulfonyl chloride, we can systematically explore a chemical space that is less represented in current compound libraries. The long, branched alkyl chain can influence membrane permeability, protein binding, and metabolic stability, making these novel sulfonamides attractive candidates for drug discovery programs.

Mechanism of Sulfonamide Formation

The synthesis of sulfonamides from sulfonyl chlorides and primary amines follows a nucleophilic acyl substitution-like mechanism at the sulfur atom. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

The key steps are:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic sulfur atom of the nonane-2-sulfonyl chloride. This forms a tetrahedral intermediate.

-

Leaving Group Departure: The chloride ion, a good leaving group, is expelled from the tetrahedral intermediate.

-

Deprotonation: A base, such as pyridine or triethylamine, removes a proton from the nitrogen atom, yielding the neutral sulfonamide and the hydrochloride salt of the base.

This mechanism is analogous to the well-known Hinsberg test for distinguishing primary, secondary, and tertiary amines.[5][6][7][8][9]

Caption: Mechanism of sulfonamide synthesis.

Detailed Experimental Protocol: Synthesis of N-(4-fluorophenyl)nonane-2-sulfonamide

This protocol details the synthesis of a novel sulfonamide from nonane-2-sulfonyl chloride and 4-fluoroaniline.

Materials and Reagents

-

Nonane-2-sulfonyl chloride (MW: 224.77 g/mol )

-

4-Fluoroaniline (MW: 111.12 g/mol )

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

-

Deionized water

Equipment

-

Round-bottom flask (100 mL) with a magnetic stir bar

-

Dropping funnel

-

Reflux condenser

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel)

-

UV lamp

-

Glass funnel and filter paper

-

Melting point apparatus

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-fluoroaniline (1.11 g, 10 mmol) and anhydrous dichloromethane (30 mL). Cool the flask in an ice bath to 0 °C.

-

Addition of Base: Slowly add anhydrous pyridine (1.19 g, 1.2 mL, 15 mmol) to the stirred solution.

-

Addition of Sulfonyl Chloride: Dissolve nonane-2-sulfonyl chloride (2.25 g, 10 mmol) in anhydrous dichloromethane (10 mL) in a dropping funnel. Add the sulfonyl chloride solution dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).

-

Workup:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), deionized water (20 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

The crude product can be purified by recrystallization.[10][11][12] Dissolve the crude solid in a minimal amount of hot ethyl acetate and add hexanes dropwise until the solution becomes cloudy. Allow the solution to cool to room temperature and then in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.[10]

-

Caption: Experimental workflow for sulfonamide synthesis.

Characterization of the Synthesized Sulfonamide

The structure and purity of the synthesized N-(4-fluorophenyl)nonane-2-sulfonamide should be confirmed by standard analytical techniques.

| Technique | Expected Result |

| ¹H NMR | Signals corresponding to the aromatic protons of the 4-fluorophenyl group, the protons of the nonane chain, and a broad singlet for the N-H proton.[13][14] |

| ¹³C NMR | Resonances for all unique carbon atoms in the molecule. |

| FT-IR | Characteristic absorption bands for N-H stretching (around 3250 cm⁻¹), S=O stretching (asymmetric and symmetric, around 1330 and 1150 cm⁻¹), and C-F stretching.[15][16] |

| Mass Spec. | Molecular ion peak corresponding to the calculated mass of the product. |

| Melting Point | A sharp melting point range, indicating a pure compound. |

Applications and Significance in Drug Discovery

Sulfonamides are a versatile class of compounds with a broad range of biological activities.[1] The introduction of a long, branched alkyl chain like nonane can significantly impact the physicochemical properties of the molecule, such as:

-

Increased Lipophilicity: This can enhance membrane permeability and oral bioavailability.

-

Modified Protein Binding: The bulky nonane group can influence how the molecule interacts with target proteins, potentially leading to increased potency or altered selectivity.

-

Metabolic Stability: The aliphatic chain may be less susceptible to certain metabolic pathways compared to more common aromatic substituents.

Novel sulfonamides derived from nonane-2-sulfonyl chloride could be explored for various therapeutic applications, including but not limited to:

-

Antibacterial Agents: By inhibiting bacterial folic acid synthesis.[17][18]

-

Anticancer Agents: Through inhibition of carbonic anhydrases or other cancer-related targets.

-

Anti-inflammatory Drugs: By targeting enzymes involved in the inflammatory cascade.

Safety Precautions

-

Sulfonyl Chlorides: Nonane-2-sulfonyl chloride, like other sulfonyl chlorides, is corrosive and reacts with water, including moisture in the air, to produce hydrochloric acid.[19] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[20][21]

-

Pyridine: Pyridine is a flammable, toxic, and malodorous liquid. Handle with care in a fume hood.

-

Dichloromethane: DCM is a volatile and potentially carcinogenic solvent. Use in a well-ventilated area and avoid inhalation of vapors.

-

General Precautions: Always consult the Safety Data Sheet (SDS) for each reagent before use.[22]

References

-

An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC - NIH. [Link]

-

Synthesis of sulfonamides - ResearchGate. [Link]

-

Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal. [Link]

-

What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. [Link]

-

Hinsberg Test: Definition, Procedure, and Mechanism - Chemistry Learner. [Link]

-

Preparation of sulfonamides from N-silylamines - PMC - NIH. [Link]

-

Hinsberg Reagent And Test - Unacademy. [Link]

-

Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF - ResearchGate. [Link]

-

Med.chem sulfonamides | PPT - Slideshare. [Link]

-

Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04368D. [Link]

-

One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - Macmillan Group - Princeton University. [Link]

-

Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]

-

Recent advances in synthesis of sulfonamides: A review - CHEMISTRY & BIOLOGY INTERFACE. [Link]

-

Video: Amines to Sulfonamides: The Hinsberg Test - JoVE. [Link]

-

Sulfonyl chloride synthesis by chlorosulfonation - Organic Chemistry Portal. [Link]

-

Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides - The Royal Society of Chemistry. [Link]

-

Thiourea/NCBSI/HCl System: Telescoping Alkyl Halide to Alkyl Sulfonyl Chloride by Recyclable N -Chloro- N -(phenylsulfonyl)benzene Sulfonamide (NCBSI) - ResearchGate. [Link]

-

Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]

- CN103351315A - General preparation method of sulfonyl chloride - Google P

-

Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]

-

Sulfonamide (medicine) - Wikipedia. [Link]

- Sulfonamide purification process - US2777844A - Google P

-

Amine Reactions - Chemistry LibreTexts. [Link]

-

1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects - PubMed. [Link]

-

Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - NIH. [Link]

-

Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO | Organic Letters - ACS Publications. [Link]

-

Hinsberg reaction - Wikipedia. [Link]

-

Synthesis and characterization of some sulfonamide dervatives - Research India Publications. [Link]

-

Chapter 15: Sulphonamides and Sulfones - Pharmacy Concepts. [Link]

-

The Shapes of Sulfonamides: A Rotational Spectroscopy Study - MDPI. [Link]

-

BENZENE SULFONYL CHLORIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOS - NJ.gov. [Link]

-

IR, NMR and MS of a Sulfonyl Chloride compound - ACD/Labs. [Link]

-

Modular Two-Step Route to Sulfondiimidamides - PMC - NIH. [Link]

Sources

- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 3. cbijournal.com [cbijournal.com]

- 4. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hinsberg Test: Definition, Procedure, and Mechanism [chemistrylearner.com]

- 6. Hinsberg Reagent And Test | Unacademy [unacademy.com]

- 7. Video: Amines to Sulfonamides: The Hinsberg Test [jove.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Hinsberg reaction - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]

- 12. benchchem.com [benchchem.com]

- 13. 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ripublication.com [ripublication.com]

- 15. rsc.org [rsc.org]

- 16. acdlabs.com [acdlabs.com]

- 17. my.clevelandclinic.org [my.clevelandclinic.org]

- 18. Med.chem sulfonamides | PPT [slideshare.net]

- 19. merckmillipore.com [merckmillipore.com]

- 20. fishersci.co.uk [fishersci.co.uk]

- 21. nj.gov [nj.gov]

- 22. chemicalbook.com [chemicalbook.com]

Technical Application Note: Nonane-2-sulfonyl Chloride in Organic Synthesis

[1][2]

Executive Summary & Chemical Profile

Nonane-2-sulfonyl chloride is a secondary alkyl sulfonyl chloride reagent utilized primarily in medicinal chemistry and agrochemical synthesis.[1][2] Unlike its primary counterparts (e.g., nonane-1-sulfonyl chloride), the placement of the sulfonyl group at the C2 position introduces two critical features:[1]

-

Steric Hindrance: The secondary attachment point increases steric bulk around the sulfur atom, modulating reaction kinetics and selectivity.[1][2]

-

Chirality: The C2 carbon is a stereocenter.[1][2] Standard commercial preparations are typically racemic, offering a scaffold for synthesizing diastereomeric sulfonamide libraries.[1][2]

This reagent is a strategic choice for Lipophilicity Modulation .[1][2] The C9 alkyl chain significantly increases the LogP of the target molecule, facilitating membrane permeability, while the sulfonyl group provides a polar "handle" for hydrogen bonding interactions within protein active sites.[1][2]

Physical Properties Table

| Property | Value | Note |

| Molecular Formula | C₉H₁₉ClO₂S | |

| Molecular Weight | 226.76 g/mol | |

| Appearance | Colorless to pale yellow oil | Liquid at RT due to chain flexibility |

| Boiling Point | ~115°C (at 0.5 mmHg) | Predicted based on homologs |

| Solubility | DCM, THF, EtOAc, Toluene | Reacts with water/alcohols |

| Stability | Moisture Sensitive; Thermally Labile | Store at 2-8°C under Inert Gas |

Critical Handling & Stability (The "Expert" Insight)

WARNING: Secondary sulfonyl chlorides possess a distinct reactivity profile compared to primary arylsulfonyl chlorides (e.g., Tosyl chloride).[1][2]

The Instability Mechanism

Secondary alkyl sulfonyl chlorides are prone to Desulfonylation and Elimination pathways.[1][2]

-

Thermal Instability: Upon heating (>60°C), they can extrude SO₂ to form the corresponding alkyl chloride (2-chlorononane).[1][2]

-

Base-Promoted Elimination: In the presence of strong, non-nucleophilic bases, they may undergo elimination to form nonenes (alkenes), releasing SO₂ and HCl.[1][2]

Operational Rule: Always maintain reaction temperatures below 0°C during the initial addition of base. Avoid prolonged exposure to stoichiometric excess of strong bases (e.g., DBU, NaH) unless generating sulfenes is the specific intent.[1][2]

Application Protocols

Protocol A: Synthesis of Lipophilic Sulfonamides (N-Sulfonylation)

This protocol describes the coupling of Nonane-2-sulfonyl chloride with a secondary amine.[1][2] The use of Pyridine as both solvent and base is recommended to suppress elimination side-reactions common with triethylamine.[1][2]

Reagents

-

Amine Substrate: 1.0 equiv.

-

Base/Solvent: Anhydrous Pyridine (0.5 M concentration relative to amine).[1][2]

-

Catalyst: DMAP (10 mol%) – Optional, only for unreactive amines.[1][2]

Step-by-Step Methodology

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

-

Dissolution: Dissolve the amine (1.0 equiv) in anhydrous Pyridine. Cool the solution to -10°C using an ice/salt bath.

-

Addition: Add Nonane-2-sulfonyl chloride (1.2 equiv) dropwise via syringe over 15 minutes.

-

Reaction: Allow the mixture to stir at -10°C for 1 hour, then slowly warm to Room Temperature (20-25°C). Stir for 4–12 hours.

-

Quench: Cool back to 0°C. Quench by dropwise addition of 1M HCl until pH < 3.

-

Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[1][2]

-

Purification: Flash Column Chromatography (Hexanes/EtOAc).

Protocol B: Synthesis of Sulfonate Esters (O-Sulfonylation)

Used to create leaving groups or lipophilic prodrugs.[1][2]

Reagents

-

Alcohol Substrate: 1.0 equiv.

Methodology

-

Dissolve alcohol and DABCO in anhydrous DCM under Argon. Cool to 0°C .[1][2]

-

Stir at 0°C for 2 hours. Do not heat.

-

Dilute with Et₂O (precipitates DABCO[1][2]·HCl salts). Filter the solids.[1][2]

-

Concentrate the filtrate at low temperature (<30°C) to avoid decomposition of the secondary sulfonate.[1][2]

Reaction Logic & Troubleshooting (Visualized)

The following diagram illustrates the decision matrix for optimizing reactions with Nonane-2-sulfonyl chloride, highlighting the competition between substitution (desired) and elimination (undesired).

Caption: Reaction pathway selection for Secondary Sulfonyl Chlorides. Green paths indicate recommended protocols; Red paths indicate failure modes causing desulfonylation.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield / Recovery of Amine | Hydrolysis of Reagent | Ensure solvents are strictly anhydrous.[1][2] The reagent reacts rapidly with trace water.[1][2] |

| Formation of Alkene (Nonene) | E2 Elimination | Switch base from Et₃N to Pyridine or DABCO.[1][2] Lower reaction temperature to -10°C. |

| Product decomposes on column | Acid Sensitivity | Secondary sulfonates can be acid-sensitive.[1][2] Add 1% Et₃N to the eluent or use neutral alumina.[1] |

| "Missing" Reagent peak in NMR | SO₂ Extrusion | The reagent may have degraded in the bottle.[1][2] Check purity via H-NMR (look for alkene peaks) before use. |

References

-

Chemical Identity & Availability

-

General Reactivity of Secondary Sulfonyl Chlorides

-

Synthesis Methodology (Analogous)

-

Yang, Z., et al.[1][2][6] "A clean and economic synthesis of alkanesulfonyl chlorides via bleach-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts."[1][2][6] Synthesis, 2014, 46, 225-229.[1][2][6]

- Relevance: Describes the standard modern route for synthesizing sensitive alkyl sulfonyl chlorides.

-

-

Stability Data

Sources

- 1. 1262409-43-7|4-oxocyclohexane-1-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 2. 10147-37-2|2-Propanesulfonyl chloride|BLD Pharm [bldpharm.com]

- 3. 27869-06-3|1-Cyanopropane-1-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 4. 2089256-19-7|1-Cyanopropane-2-sulfonyl chloride|BLDPharm [bldpharm.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]

- 7. sigmaaldrich.com [sigmaaldrich.com]

Application Notes and Protocols for Reactions Involving Nonane-2-sulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of Alkanesulfonyl Chlorides in Organic Synthesis

Nonane-2-sulfonyl chloride is a valuable reagent in organic synthesis, belonging to the class of alkanesulfonyl chlorides. These compounds are characterized by a sulfonyl chloride group (-SO₂Cl) attached to an alkyl chain. The primary utility of nonane-2-sulfonyl chloride lies in its ability to react with nucleophiles, most notably amines and alcohols, to form stable sulfonamides and sulfonate esters, respectively.[1] These functional groups are of significant interest in medicinal chemistry and materials science. Sulfonamides are a cornerstone in a vast array of therapeutic agents, exhibiting a wide range of biological activities.[2] Sulfonate esters, on the other hand, are excellent leaving groups in nucleophilic substitution and elimination reactions, making them key intermediates in the synthesis of complex molecules.[3]

This guide provides a comprehensive overview of the experimental setup for reactions involving nonane-2-sulfonyl chloride, with a focus on safety, detailed protocols for its synthesis and subsequent reactions with a primary amine and a primary alcohol, and methods for product purification and characterization.

I. Safety and Handling of Nonane-2-sulfonyl Chloride

Alkanesulfonyl chlorides, including nonane-2-sulfonyl chloride, are reactive and corrosive compounds that require careful handling in a well-ventilated chemical fume hood.[2][4][5][6]

Key Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a face shield, a lab coat, and chemical-resistant gloves (e.g., nitrile or neoprene).[2]

-

Inhalation: Avoid inhaling vapors, which are irritating to the respiratory system.[6]

-

Skin and Eye Contact: This compound can cause severe skin and eye burns. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[2]

-

Moisture Sensitivity: Nonane-2-sulfonyl chloride is sensitive to moisture and will react with water to produce corrosive hydrochloric acid and nonanesulfonic acid. Handle under anhydrous conditions and store in a tightly sealed container in a cool, dry place.[5]

-

Quenching: Any residual nonane-2-sulfonyl chloride should be quenched carefully by slow addition to a stirred, cold solution of a weak base like sodium bicarbonate.

II. Synthesis of Nonane-2-sulfonyl Chloride from Nonane-2-thiol

A common method for the preparation of alkanesulfonyl chlorides is the oxidative chlorination of the corresponding thiol.[7][8][9] The following protocol is adapted from a procedure for a similar long-chain alkanethiol.[10]

Protocol 1: Synthesis of Nonane-2-sulfonyl Chloride

Materials:

-

Nonane-2-thiol

-

Trichloroisocyanuric acid (TCCA)

-

Acetonitrile (anhydrous)

-

Water (deionized)

-

Ethyl acetate

-

Petroleum ether

-

1% Hydrochloric acid (aqueous, cold)

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Filtration apparatus (e.g., Büchner funnel)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve nonane-2-thiol (1.0 eq) in a 4:1 mixture of acetonitrile and water.

-

Cool the stirring solution in an ice bath to 0-5 °C.

-

Slowly add trichloroisocyanuric acid (1.5 eq) portion-wise, ensuring the internal temperature does not exceed 5 °C.

-

After the addition is complete, continue stirring the mixture in the ice bath for 30 minutes.

-

Remove the precipitated cyanuric acid by filtration, washing the solid with ethyl acetate.

-

Combine the filtrates and concentrate under reduced pressure, keeping the bath temperature below 30 °C to minimize hydrolysis.

-

Dissolve the crude product in petroleum ether and transfer to a separatory funnel.

-

Wash the organic layer with cold 1% aqueous HCl, then with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield nonane-2-sulfonyl chloride as an oil or low-melting solid.

Expected Yield: ~60-70%

III. Reactions of Nonane-2-sulfonyl Chloride

The primary application of nonane-2-sulfonyl chloride is in the formation of sulfonamides and sulfonate esters. The following are detailed protocols for its reaction with benzylamine (a primary amine) and ethanol (a primary alcohol).

A. Synthesis of N-Benzyl-nonane-2-sulfonamide

This protocol describes the reaction of nonane-2-sulfonyl chloride with benzylamine to form the corresponding sulfonamide.[11]

Reaction Scheme:

General Reaction for Sulfonamide Formation

Protocol 2: Synthesis of N-Benzyl-nonane-2-sulfonamide

Materials:

-

Nonane-2-sulfonyl chloride

-

Benzylamine

-

Triethylamine (Et₃N, anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric acid (aqueous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Ice bath

-

Syringe or dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Flash chromatography setup

Procedure:

-